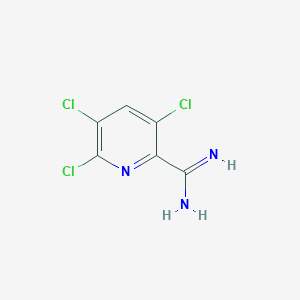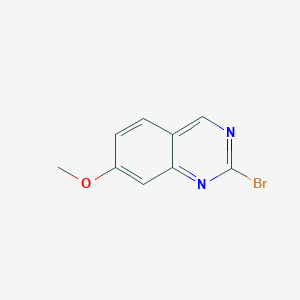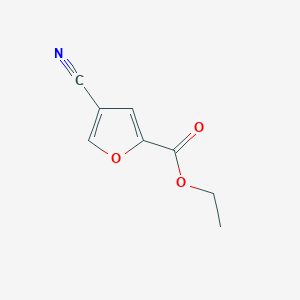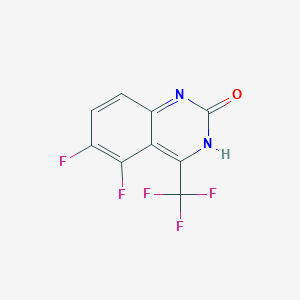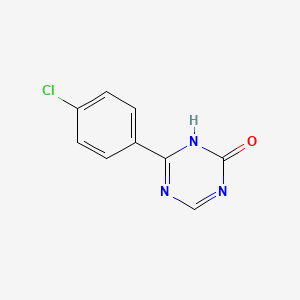
6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amine group of 4-chloroaniline. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product.
Industrial Production Methods
Industrial production of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-1,2,3-triazine: Similar structure but different ring nitrogen positions.
4-(4-Chlorophenyl)-1,3,5-triazine: Lacks the keto group present in 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one.
4-(4-Chlorophenyl)-1,3,5-triazin-2-thione: Contains a sulfur atom instead of oxygen in the triazine ring.
Uniqueness
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61709-02-2 |
|---|---|
Fórmula molecular |
C9H6ClN3O |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) |
Clave InChI |
HEVGASYHOZQJLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)

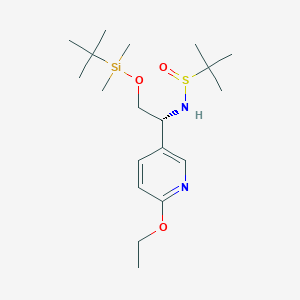

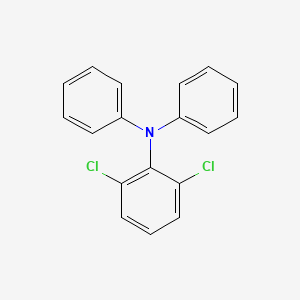
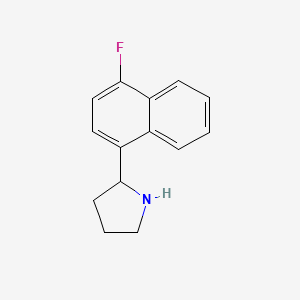
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
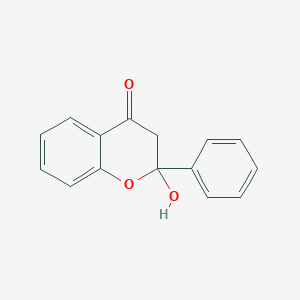
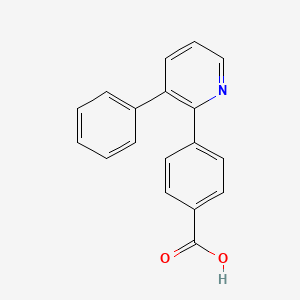
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
